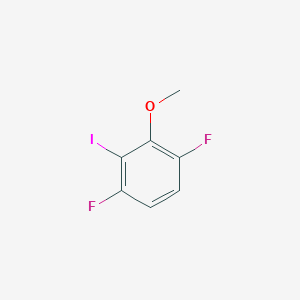

2,5-Difluoro-6-iodoanisole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

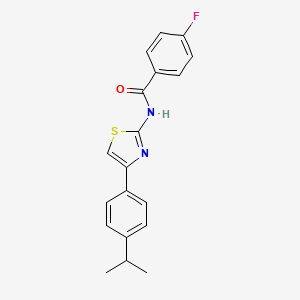

Vue d'ensemble

Description

2,5-Difluoro-6-iodoanisole is a compound that is structurally related to various difluoroanisoles and iodoanisoles, which have been studied for their molecular structures and conformational properties. Although the specific compound 2,5-Difluoro-6-iodoanisole is not directly mentioned in the provided papers, insights can be drawn from the studies on similar compounds such as 2,3,5,6-tetrafluoroanisole, 3,5-difluoroanisole, and 2,6-difluoroanisole. These compounds exhibit interesting electronic and steric effects due to the presence of fluorine atoms and, in some cases, additional substituents like iodine on the benzene ring.

Synthesis Analysis

The synthesis of polyfluorinated compounds, including those similar to 2,5-Difluoro-6-iodoanisole, often involves strategic halogenation and the use of organometallic intermediates. For instance, 2,3,5,6-tetrafluoro-4-iodopyridine can be synthesized through the oxidation of a hydrazinopyridine derivative or by reacting pentafluoropyridine with sodium iodide in dimethylformamide . These methods may provide insights into potential synthetic routes for 2,5-Difluoro-6-iodoanisole, considering the reactivity of fluorine and iodine substituents.

Molecular Structure Analysis

The molecular structure and conformation of difluoroanisoles are influenced by the electronic effects of the fluorine atoms and the steric hindrance they introduce. For example, 2,6-difluoroanisole exhibits a near-perpendicular orientation of the methoxy group relative to the benzene plane, which is a result of the interplay between the oxygen's electron lone pairs and the benzene ring orbitals, as well as steric repulsion . Similar effects are likely to be present in 2,5-Difluoro-6-iodoanisole, affecting its molecular geometry and conformation.

Chemical Reactions Analysis

The reactivity of difluoroanisoles and related compounds is significantly influenced by the presence of fluorine atoms, which can affect the site of electrophilic or nucleophilic attack due to their electron-withdrawing nature. For instance, in the case of 2,3,5,6-tetrafluoro-4-iodopyridine, nucleophiles such as hydroxide ion, methoxide ion, and ammonia preferentially attack the 2-position, leading to various substitution reactions . The presence of an iodine atom in 2,5-Difluoro-6-iodoanisole may similarly direct the reactivity of the compound in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of difluoroanisoles are characterized by their strong intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which can influence their aggregation behavior in the solid state. For example, in 2-hydroxy-3-iodo-5-nitrobenzaldehyde, a combination of C-H...O hydrogen bonds and iodo-nitro interactions lead to the formation of sheets, which are further linked by pi-pi stacking interactions . Although the specific interactions for 2,5-Difluoro-6-iodoanisole are not detailed, it can be anticipated that similar interactions may play a role in its solid-state structure and properties.

Mécanisme D'action

Target of Action

It’s known that similar compounds, such as indole derivatives, play a significant role in cell biology and are used for the treatment of various disorders .

Mode of Action

It’s known that indole derivatives, which are structurally similar, interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities .

Pharmacokinetics

Similar compounds, such as 2,2-difluoroethyl group, are known to be rapidly metabolized and have poor oral bioavailability .

Result of Action

Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Propriétés

IUPAC Name |

1,4-difluoro-2-iodo-3-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2IO/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKLQFKRTQSISN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1I)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Difluoro-2-iodo-3-methoxybenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B3019783.png)

![N-benzyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/no-structure.png)

![2-chloro-6-(2-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B3019787.png)

![3-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B3019800.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B3019802.png)